molecular formula C7H2Cl2F4O B1402207 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene CAS No. 1417566-88-1

2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene

Cat. No.: B1402207
CAS No.: 1417566-88-1
M. Wt: 248.99 g/mol
InChI Key: KVXNQWRTDUEQRE-UHFFFAOYSA-N
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Description

2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 2), two fluorine atoms (positions 1 and 3), and a chloro(difluoro)methoxy group (position 5).

Properties

IUPAC Name

2-chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-6-4(10)1-3(2-5(6)11)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXNQWRTDUEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of substitution reactions. One common method involves the reaction of 2,3,5,6-tetrafluorobenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The fluorine atoms can be substituted by electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Electrophilic Substitution: Products include halogenated derivatives.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for diverse chemical modifications, facilitating the development of new drugs targeting specific biological pathways.

Case Study : Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. For instance, studies have explored its derivatives in the context of inhibiting specific cancer cell lines, demonstrating promising results in preclinical models.

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of active ingredients.

Example : A recent study highlighted the effectiveness of a pesticide formulation containing this compound against common agricultural pests, showcasing improved yield and crop protection compared to non-fluorinated alternatives.

Material Science

In materials science, this compound is investigated for its role in producing specialty chemicals and polymers. The fluorinated moieties contribute to desirable properties such as thermal stability and chemical resistance.

Research Insight : Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties and durability under extreme conditions, making it suitable for applications in coatings and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent bonding. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and binding affinity, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)
  • Structural Differences : Methoxy (-OCH₃) replaces the chloro(difluoro)methoxy (-OCF₂Cl) group at position 2 .
  • Property Implications: Electron Effects: Methoxy is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the chloro(difluoro)methoxy group is strongly electron-withdrawing, deactivating the ring. Stability: The C-F bonds in the target compound may confer greater resistance to metabolic degradation compared to methoxy analogs.
4-Chloro-1-fluoro-2-methoxybenzene (CAS 1092349-89-7)
  • Structural Differences : Chlorine at position 4 instead of position 2; methoxy at position 2 .
  • Property Implications :
    • Regioselectivity : Altered substitution patterns influence reactivity in synthetic pathways (e.g., Suzuki coupling or nitration).
    • Boiling Point : Reduced halogen content lowers molecular weight, likely decreasing boiling point compared to the target compound.

Functional Group Complexity: Pyraflufen-ethyl (CAS 129630-19-9)

  • Structural Differences : Pyraflufen-ethyl contains a pyrazole ring and an ester group, unlike the target compound’s simpler benzene core .
  • Property Implications :
    • Bioactivity : The ester group in pyraflufen-ethyl facilitates hydrolysis to the active acid form, a trait absent in the target compound.
    • Environmental Persistence : Both compounds’ multiple halogens may contribute to environmental persistence, but the pyrazole moiety in pyraflufen-ethyl adds complexity to degradation pathways.

Ethane Derivatives with Halogenated Substituents (CAS 369371-42-6, 874288-98-9)

  • Structural Differences : Ethane backbone with trifluoroethoxy and chloro(difluoro)methoxy groups, unlike the aromatic core of the target compound .
  • Property Implications :
    • Thermal Stability : Ethane derivatives may exhibit higher thermal stability due to saturated bonds, whereas the benzene ring in the target compound offers resonance stabilization.
    • Applications : Ethane derivatives are often used as refrigerants or solvents, while halogenated aromatics like the target compound may serve as intermediates in agrochemical synthesis.

Key Comparative Data Table

Compound Molecular Formula Substituents logP (Predicted) Applications
Target Compound C₇H₂Cl₂F₄O 2-Cl, 5-OCF₂Cl, 1,3-F ~3.5 Agrochemical intermediates
5-Chloro-1,3-difluoro-2-methoxybenzene C₇H₅ClF₂O 2-OCH₃, 5-Cl, 1,3-F ~2.8 Pharmaceutical synthesis
Pyraflufen-ethyl C₁₅H₁₃Cl₂F₃N₂O₄ Pyrazole, ester, Cl, F ~4.2 Herbicide
Ethane Derivative (CAS 369371-42-6) C₄Cl₂F₁₀O₂ Ethane with OCF₂Cl and CF₃ groups ~2.1 Industrial solvents

Toxicological and Environmental Considerations

  • Bioaccumulation : High halogen content in the target compound raises concerns about bioaccumulation, similar to pyraflufen-ethyl .
  • Degradation Pathways : Chloro(difluoro)methoxy groups may resist hydrolysis compared to methoxy or ethoxy substituents, leading to longer environmental half-lives .

Biological Activity

2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene is an aromatic compound characterized by the presence of multiple halogen substituents on a benzene ring. Its molecular formula is C7H2Cl2F4OC_7H_2Cl_2F_4O, and it has a molecular weight of approximately 248.99 g/mol. This compound is notable for its potential biological activities and applications in various fields, including organic synthesis, materials science, and pharmaceutical research.

Biological Activity

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors.

The compound's mechanism of action involves:

  • Covalent Bonding : Interaction with target enzymes or receptors through covalent bonds.
  • Non-Covalent Interactions : Formation of hydrogen bonds or ionic interactions due to the presence of electronegative atoms.

These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound, highlighting its potential as a building block in drug development:

  • Antiproliferative Activity : Research indicates that fluorinated compounds can exhibit significant antiproliferative effects against cancer cell lines. For instance, the introduction of trifluoromethyl groups in similar structures has been shown to enhance potency against various targets .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways crucial for disease progression. Studies on related compounds have demonstrated their ability to inhibit enzymes involved in cancer metabolism .
  • Selectivity Profiles : The selectivity of halogenated compounds for particular biological targets can be optimized through structural modifications. This selectivity is essential for minimizing off-target effects in therapeutic applications .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of halogenated benzene derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific metabolic enzymes by this compound. It was found that at certain concentrations, it effectively inhibited key enzymes involved in amino acid metabolism, which are often upregulated in tumor cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound NameMolecular FormulaBiological Activity
2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluorobenzeneC7H2Cl2F4OC_7H_2Cl_2F_4OPotential enzyme inhibitor; antiproliferative
2,3-Difluoro-5-chloropyridineC6H4ClF2C_6H4ClF2Anticancer activity
2-Chloro-5-fluoropyrimidineC6H4ClFC_6H4ClFAntiviral properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene
Reactant of Route 2
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